2-(3-Methyl-1h-pyrazol-1-yl)ethanol
Overview
Description
- 2-(3-Methyl-1H-pyrazol-1-yl)ethanol is a chemical compound with the molecular formula C<sub>7</sub>H<sub>12</sub>N<sub>2</sub>O . It belongs to the class of pyrazole derivatives and contains a pyrazole ring fused with an ethanol group.
Synthesis Analysis
- The synthesis of this compound can be achieved through various methods, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions involving hydrazine and carbonyl compounds.
Molecular Structure Analysis
- The molecular structure of 2-(3-Methyl-1H-pyrazol-1-yl)ethanol consists of a pyrazole ring attached to an ethanol group. The compound has one pyrazole sp<sup>2</sup>-nitrogen, one pyridine sp<sup>2</sup>-nitrogen, and one amine sp<sup>3</sup>-nitrogen, which can coordinate with metals.
Chemical Reactions Analysis
- The compound can participate in various chemical reactions, including oxidation, reduction, and coordination reactions. Its reactivity depends on the functional groups present.
Physical And Chemical Properties Analysis
- 2-(3-Methyl-1H-pyrazol-1-yl)ethanol is a liquid with a molecular weight of 126.16 g/mol. It is combustible and has no specific flash point.
Scientific Research Applications
1. Herbicide Synthesis
- Results: The herbicidal activity assays showed that the synthesized compounds had an excellent inhibition effect on barnyard grass in greenhouse experiments. For example, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate had an EC50 of 10.37 g/ha .
2. Androgen Receptor Antagonists
- Results: Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide (IC50 = 35.0 μM), especially one compound with an IC50 value of 13.6 μM .
3. C–H Bond Functionalization
4. Catalytic Activity in Oxidation Reactions
- Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .
5. Synthesis of Bioactive Chemicals
- Results: Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
6. Antileishmanial and Antimalarial Activities
7. Catalytic Processes
- Application Summary: This compound is used in the synthesis of pyrazole-based ligands and to evaluate their catalytic properties in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .
- Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
- Results: Excellent catalytic activities were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .
8. Synthesis of Bioactive Chemicals
- Application Summary: Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. They are used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results: Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
9. Antileishmanial and Antimalarial Activities
- Application Summary: Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Methods of Application: Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
- Results: The synthesized compounds showed potent antileishmanial and antimalarial activities .
Safety And Hazards
- The compound is classified as a combustible liquid. It is essential to handle it with care and follow safety precautions during storage and use.
Future Directions
- Future research could focus on exploring the compound’s potential applications, such as its biological activity, catalytic properties, or other relevant fields.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you need more detailed information or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6-2-3-8(7-6)4-5-9/h2-3,9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFMLNIISNFEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599135 | |
Record name | 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1h-pyrazol-1-yl)ethanol | |
CAS RN |
35000-51-2 | |
Record name | 3-Methyl-1H-pyrazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35000-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.